![molecular formula C17H22N2O3 B2998479 (2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone CAS No. 2418629-93-1](/img/structure/B2998479.png)
(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The spirocyclic part of the molecule is “5-azaspiro[3.5]nonan-5-yl”, which indicates a nine-membered ring with one nitrogen atom and a five-membered ring attached at one carbon. The compound also contains an amine group (NH2) and a methanone group (C=O), both of which can participate in various chemical reactions .
Molecular Structure Analysis
The presence of the nitrogen atom in the ring system, along with the amine and methanone groups, would have a significant impact on the compound’s molecular structure. These groups are capable of forming hydrogen bonds, which could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The amine group can act as a nucleophile in reactions, while the methanone group can act as an electrophile. This means the compound could potentially undergo a variety of reactions, including nucleophilic addition and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups like the amine and methanone in this compound would likely make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Enantiodivergent Synthesis of Bis-Spiropyrrolidines
Spirocyclic compounds have been synthesized via a sequence of stepwise cycloadditions, demonstrating potential in medicinal chemistry due to their rigid and densely substituted homochiral structures (Conde, Rivilla, Larumbe, & Cossío, 2015).
Novel Photochemical Transformation to β-Lactams
A unique photoreaction of a related compound resulted in the formation of four β-lactam compounds, indicating the versatility of these structures in chemical transformations (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).
Discovery of Microsomal Epoxide Hydrolase-Catalyzed Hydration
The study of a spiro oxetane-containing compound, AZD1979, revealed a NAD(P)H-independent metabolism pathway catalyzed by microsomal epoxide hydrolase, expanding the substrate specificity of this enzyme (Li, Hayes, Grönberg, Berggren, Castagnoli, & Weidolf, 2016).
Synthesis and Evaluation of Antiviral Spirothiazolidinone Derivatives
A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated for their antiviral activity, demonstrating the potential of spirothiazolidinone scaffolds in developing new antiviral molecules (Apaydın, Loy, Stevaert, & Naesens, 2020).
Glutathione S-transferase–Catalyzed Formation without Prior Bioactivation
The metabolism of AZD1979, containing a strained spiro-azetidine ring, involved a direct conjugation pathway catalyzed by glutathione S-transferases, highlighting a novel metabolism pathway for strained heterocycles (Li, Grönberg, Bangur, Hayes, Castagnoli, & Weidolf, 2019).
Future Directions
properties
IUPAC Name |
(2-amino-5-azaspiro[3.5]nonan-5-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c18-12-9-17(10-12)7-3-4-8-19(17)16(20)15-11-21-13-5-1-2-6-14(13)22-15/h1-2,5-6,12,15H,3-4,7-11,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHJTXQGWOOIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2(C1)CC(C2)N)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2998396.png)


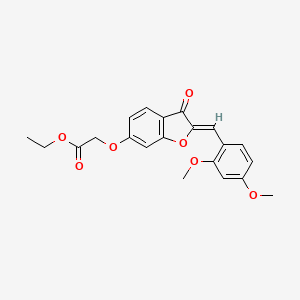
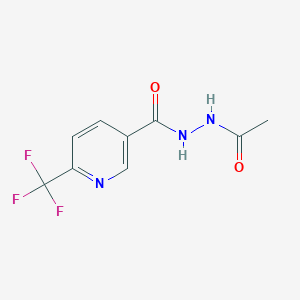
![(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino cyclopropanecarboxylate](/img/structure/B2998407.png)
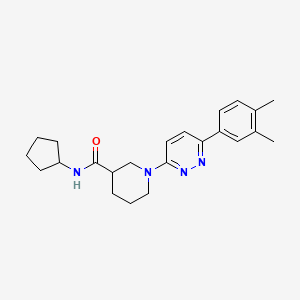
![3-[(Dimethylamino)methyl]oxetan-3-amine](/img/structure/B2998409.png)
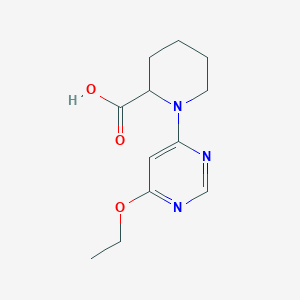

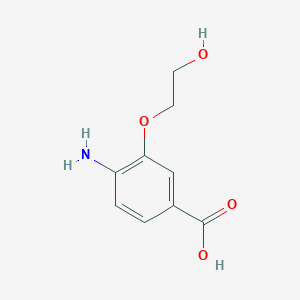
![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/no-structure.png)

![Ethyl 2-(3-(2,2,2-trichloro-1-(4-methylbenzamido)ethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2998419.png)